3,5-Diethoxy-4-hydroxybenzaldehyde belongs to the class of organic compounds known as hydroxybenzaldehydes. It is characterized by the presence of two ethoxy groups and one hydroxy group attached to a benzaldehyde structure. The compound's molecular formula is , with a molecular weight of approximately 210.23 g/mol. Its CAS Registry Number is 134-96-3, which identifies it uniquely in chemical databases .
The synthesis of 3,5-diethoxy-4-hydroxybenzaldehyde can be achieved through several methods, primarily involving the alkylation of 4-hydroxybenzaldehyde. A notable method includes:
The synthesis can also be optimized by using phase transfer catalysts to enhance the reaction efficiency and selectivity.
The molecular structure of 3,5-diethoxy-4-hydroxybenzaldehyde features a benzene ring substituted at positions 3 and 5 with ethoxy groups and at position 4 with a hydroxy group. The structural representation can be denoted as follows:
This configuration leads to significant steric effects due to the bulky ethoxy groups, influencing its reactivity and interaction with other molecules.
3,5-Diethoxy-4-hydroxybenzaldehyde participates in various chemical reactions typical of aldehydes and phenolic compounds:
These reactions are crucial for synthesizing various derivatives that possess biological activity.
The physical properties of 3,5-diethoxy-4-hydroxybenzaldehyde include:
Chemical properties include its reactivity as an aldehyde (e.g., undergoing nucleophilic addition) and its stability under standard laboratory conditions .
3,5-Diethoxy-4-hydroxybenzaldehyde finds applications in various fields:
3,5-Diethoxy-4-hydroxybenzaldehyde represents a structurally engineered phenolic aldehyde of significant interest in synthetic chemistry and materials science. This compound belongs to the broader family of hydroxy/methoxy-substituted benzaldehydes that serve as critical intermediates for pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture features a symmetrical diethoxy pattern at the 3,5-positions adjacent to a phenolic hydroxyl group, distinguishing it from naturally occurring analogs like syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) through enhanced lipophilicity and steric properties. The strategic ethoxy substitution confers unique physicochemical characteristics including altered solubility profiles, electronic distribution, and coordination behavior compared to methoxy or unsubstituted analogs, making it a versatile scaffold for targeted molecular design [2] [9].
Systematically named as 4-hydroxy-3,5-diethoxybenzaldehyde (CAS RN: Not provided in sources), this compound is classified as:
Its structural framework positions it within a biologically significant class of compounds that includes protocatechualdehyde (3,4-dihydroxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). The symmetrical ethoxy groups at C3 and C5 create a sterically encumbered phenolic environment that influences both its reactivity and intermolecular interactions. Key structural features include:
Table 1: Structural Comparison of Key Benzaldehyde Derivatives
Compound | Substituents | CAS RN | Key Features | |
---|---|---|---|---|
3,5-Diethoxy-4-hydroxybenzaldehyde | 3,5-ethoxy, 4-OH | - | Enhanced lipophilicity, steric bulk | |
Syringaldehyde | 3,5-methoxy, 4-OH | [134-96-3] | Natural product, spicy aroma | [6] [9] |
4-Hydroxybenzaldehyde | 4-OH | [123-08-0] | GABA-T inhibition, fragrance | [4] [5] |
3,4-Dihydroxybenzaldehyde | 3,4-diOH | - | Norepinephrine precursor | [7] |
While naturally occurring methoxy analogs like syringaldehyde have been identified in botanical sources (e.g., Spruce and Maple woods), 3,5-diethoxy-4-hydroxybenzaldehyde is predominantly a synthetic target without significant natural occurrence. Early synthetic approaches adapted methodologies developed for syringaldehyde synthesis, particularly:
A significant breakthrough emerged from prodrug development research for combretastatins, where selective etherification strategies were optimized to install alkoxy groups while preventing unwanted isomerization during phosphorylation. These methods emphasized:
The development of tert-butyldiphenylsilyl (TBDPS) protection proved particularly valuable for orthogonal deprotection in advanced intermediates, overcoming earlier challenges with phosphate ester stability during deprotection steps [8].
Research interest in this specific analog stems from three primary rationales:
Electronic Modulation Capacity: Compared to methoxy analogs, ethoxy substituents provide:
Synthetic Versatility: The aldehyde functionality enables diverse transformations:
Structure-Activity Relationships (SAR): The ethoxy analog allows direct investigation of:
Current research pursues four primary objectives:
Synthetic Methodology Innovation: Developing efficient, isomerization-free routes enabling isotope labeling (e.g., ¹¹C at ethoxy groups) for pharmacokinetic studies, building on combretastatin prodrug approaches [8]. Key challenges include preventing Z/E isomerization during critical steps and achieving regioselective ethoxy installation without protecting groups.
Coordination Chemistry Expansion: Systematic exploration of Schiff base metal complexes using cobalt(II), copper(II), and zinc(II) to exploit the enhanced electron-donating capacity of ethoxy groups. Preliminary studies on analogous systems show promising antimicrobial activity against drug-resistant strains [10].
Functional Material Development: Leveraging its symmetrical structure for:
Critical knowledge gaps persist in:
Table 2: Key Research Derivatives and Target Applications
Derivative Class | Synthetic Approach | Target Application | Current Status | |
---|---|---|---|---|
Schiff Base Complexes | Condensation with amines | Antimicrobial agents | Co(II) complexes show activity | [10] |
Phosphorylated Prodrugs | Dibenzylphosphite coupling | Vasculature disrupting agents | Preclinical development | [8] |
Isotope-labeled Analogs | [¹¹C]CH₃I methylation | PET imaging tracers | Method development phase | [8] |
Biphenyl Hybrids | Suzuki-Miyaura coupling | Liquid crystal materials | Theoretical exploration |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9